(E)-N-ethoxy-1-pyridin-3-ylmethanimine
Description
(E)-N-Ethoxy-1-pyridin-3-ylmethanimine is an imine (Schiff base) characterized by an ethoxy group (–OCH₂CH₃) attached to the nitrogen of the methanimine moiety and a pyridin-3-yl substituent on the adjacent carbon. While direct experimental data for this compound are absent in the provided literature, its structure and properties can be inferred from analogous compounds. Imines of this class are typically synthesized via condensation of pyridinecarboxaldehydes with primary amines under acidic or thermal conditions . For instance, (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine, identified in pear floral volatiles, shares structural similarities and was synthesized from 3-pyridinecarboxaldehyde and methylbutylamine . The ethoxy variant likely exhibits comparable reactivity and physicochemical traits, such as a planar geometry stabilized by conjugation and weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
Properties
IUPAC Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVXWLTTPBQBS-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between (E)-N-ethoxy-1-pyridin-3-ylmethanimine and related imines:
Key Observations:
Structural and Electronic Effects: Ethoxy vs. However, steric hindrance from ethoxy may reduce packing efficiency in crystals relative to smaller substituents . Pyridine Position: Pyridin-3-yl derivatives (as in the target compound) exhibit distinct electronic profiles compared to pyridin-4-yl analogs due to differences in nitrogen lone-pair orientation, affecting hydrogen-bonding capabilities .
Synthetic Accessibility :
- Ethoxy-substituted imines are likely synthesized via straightforward condensation, similar to methylbutyl and thiophenemethyl analogs . However, adamantyl derivatives require specialized amines and higher temperatures due to steric demands .
Stability and Reactivity :
- Imines with electron-withdrawing groups (e.g., nitro in adamantyl derivatives) show enhanced hydrolytic stability, whereas ethoxy-substituted variants may undergo faster acid-catalyzed isomerization or hydrolysis, as seen in related oxime systems .
Biological Relevance :
- While the ethoxy compound’s bioactivity remains unstudied, structurally related Schiff bases demonstrate antimicrobial, anticancer, and anti-inflammatory properties. The ethoxy group’s polarity could improve bioavailability compared to lipophilic adamantyl or aryl derivatives .
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